Hexyl[1-(1,3-thiazol-2-yl)ethyl]amine
Description
Contextualization of the Thiazole (B1198619) Ring System in Contemporary Medicinal Chemistry Research
The thiazole ring, a five-membered heterocyclic compound containing both sulfur and nitrogen, is a cornerstone scaffold in medicinal chemistry. google.comneliti.com Its unique structural and electronic properties make it a "privileged" structure, meaning it is a recurring motif in a wide array of biologically active compounds. neliti.com The aromatic nature of the thiazole ring allows it to engage in various non-covalent interactions, such as π-π stacking and hydrogen bonding, which are crucial for binding to biological targets like enzymes and receptors. google.com
Thiazole derivatives have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and antifungal properties. ijper.orgnih.govmdpi.comnih.gov This versatility has led to the incorporation of the thiazole nucleus into numerous FDA-approved drugs. Prominent examples include the antiretroviral drug Ritonavir, the anti-inflammatory agent Meloxicam, and the anticancer drug Dasatinib. ijper.org The ability of the thiazole ring to be readily functionalized at various positions allows chemists to fine-tune the steric, electronic, and pharmacokinetic properties of a molecule, thereby optimizing its therapeutic potential. ijper.orgnih.gov
The following table showcases the diversity of biological activities associated with various thiazole derivatives, illustrating the significance of this scaffold in drug discovery.
| Class of Thiazole Derivative | Reported Biological Activity | Example Compound(s) |
| Substituted 2-Aminothiazoles | Anticancer, Antimicrobial, Anti-inflammatory | Dasatinib, Pramipexole |
| Thiazole-carboxamides | Anticancer | Patellamide A, Ixabepilone |
| Benzothiazoles | Antimicrobial, Antitumor | Riluzole |
| Thiazole-containing Antibiotics | Antibacterial | Penicillins, Cefiderocol |
This table presents representative data for classes of compounds related to the subject of this article to illustrate the broad bioactivity of the thiazole scaffold.
Significance of Amine Functionalities in Modulating Molecular Interactions within Biological Systems
The amine functional group (-NH₂) and its substituted forms are fundamental to the chemistry of life. Amines are prevalent in essential biomolecules, including amino acids, neurotransmitters, and vitamins. globalresearchonline.net In the context of medicinal chemistry, the amine group is a key pharmacophoric element that profoundly influences a molecule's biological activity.
Due to the lone pair of electrons on the nitrogen atom, amines are basic and can be protonated under physiological conditions (pH ~7.4) to form a positively charged ammonium (B1175870) cation (-NH₃⁺). mdpi.com This positive charge is critical for forming strong ionic interactions, or salt bridges, with negatively charged residues (e.g., aspartate, glutamate) in the active sites of proteins. These interactions are often a primary driver of high-affinity binding between a drug and its target.
Furthermore, the N-H bonds in primary and secondary amines are excellent hydrogen bond donors, while the nitrogen atom itself can act as a hydrogen bond acceptor. mdpi.com This dual capability allows amine-containing compounds to establish intricate hydrogen bond networks within a binding pocket, contributing to both the specificity and stability of the drug-receptor complex. The presence and nature of the amine functionality also significantly impact a compound's physicochemical properties, such as solubility and membrane permeability, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.
Rationale for Focused Academic Investigation of Hexyl[1-(1,3-thiazol-2-yl)ethyl]amine
While specific research on this compound is not extensively documented in publicly available literature, a strong rationale for its academic investigation can be inferred from its structural components. The molecule represents a deliberate combination of three key fragments, each with a defined role in medicinal chemistry:
The Thiazole Ring: As established, this is a well-validated pharmacophore associated with a multitude of biological activities. ijper.orgnih.gov Its inclusion serves as the foundation for potential therapeutic effects.
The Hexyl Group: This six-carbon alkyl chain is a nonpolar, lipophilic moiety. In drug design, such groups are often incorporated to increase a molecule's hydrophobicity. This can enhance its ability to cross lipid-rich biological membranes, such as the blood-brain barrier or the cell membranes of bacteria and cancer cells. The hexyl group can also engage in van der Waals or hydrophobic interactions within a target's binding site, potentially increasing binding affinity.
The Ethylamine (B1201723) Linker: This two-carbon chain connecting the thiazole ring to the hexyl group provides conformational flexibility. This allows the two terminal groups (the polar, aromatic thiazole and the nonpolar hexyl chain) to adopt an optimal spatial orientation to interact with different sub-pockets of a biological target. The amine within this linker is a critical site for polar interactions, as previously discussed.
The focused investigation of this compound is therefore rationalized by the systematic exploration of structure-activity relationships (SAR). By attaching a simple, flexible N-alkyl chain to the proven 1-(thiazol-2-yl)ethanamine (B1319738) core, researchers can probe how modulating lipophilicity and steric bulk impacts the biological activity of the thiazole pharmacophore. This compound serves as a model system to understand the interplay between these fundamental molecular properties.
The table below outlines the key structural features of the compound and their hypothesized contributions to its potential as a subject of academic research.
| Structural Component | Chemical Nature | Hypothesized Role in Bioactivity |
| 1,3-Thiazole Ring | Aromatic Heterocycle | Core pharmacophore; potential for π-stacking and H-bonding |
| Ethylamine Moiety | Basic, Flexible Linker | Site for ionic and hydrogen bonding; provides conformational flexibility |
| n-Hexyl Chain | Lipophilic Alkyl Group | Enhances membrane permeability; potential for hydrophobic interactions |
Historical Context of Related Chemical Scaffolds and Their Mechanistic Exploration
The history of thiazole-containing compounds in science is rich and impactful. The thiazole ring itself was first described in the late 19th century through the pioneering work of chemists like Hantzsch and Hofmann. ijper.org However, its profound biological significance was not fully appreciated until the 20th century.
A landmark discovery was the identification of the thiazole ring within the structure of thiamine (B1217682) (Vitamin B1) in the 1930s. This finding was crucial in understanding nutritional biochemistry and preventing diseases like beriberi.
Perhaps the most transformative moment for thiazole chemistry came with the discovery and development of penicillin during World War II. The core structure of penicillin contains a fused ring system that includes a saturated thiazole ring (a thiazolidine). The elucidation of this structure was a monumental scientific achievement and ushered in the age of antibiotics, saving countless lives.
Shortly thereafter, sulfathiazole, a synthetic antimicrobial agent, became one of the most widely used sulfa drugs. ijper.org It demonstrated the purely synthetic utility of the thiazole scaffold in creating life-saving medicines. These early discoveries spurred decades of research, leading to the development of a vast library of thiazole derivatives targeting a wide range of diseases. The mechanistic exploration of these compounds has revealed their ability to act as enzyme inhibitors, receptor agonists or antagonists, and DNA intercalating agents, cementing the thiazole scaffold as a versatile and indispensable tool in medicinal chemistry. ijper.orgnih.gov
Structure
2D Structure
Properties
Molecular Formula |
C11H20N2S |
|---|---|
Molecular Weight |
212.36 g/mol |
IUPAC Name |
N-[1-(1,3-thiazol-2-yl)ethyl]hexan-1-amine |
InChI |
InChI=1S/C11H20N2S/c1-3-4-5-6-7-12-10(2)11-13-8-9-14-11/h8-10,12H,3-7H2,1-2H3 |
InChI Key |
WOZWWSVBJKRISN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(C)C1=NC=CS1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Hexyl 1 1,3 Thiazol 2 Yl Ethyl Amine
Retrosynthetic Analysis and Key Precursors for Hexyl[1-(1,3-thiazol-2-yl)ethyl]amine
A retrosynthetic analysis of the target molecule, this compound, reveals several key disconnections and precursor molecules. The primary disconnection is at the secondary amine, suggesting a precursor such as 1-(1,3-thiazol-2-yl)ethanamine and a hexyl halide or a reductive amination approach between 1-(1,3-thiazol-2-yl)ethanone and hexylamine (B90201).
Further disconnection of the 1-(1,3-thiazol-2-yl)ethanamine intermediate points to 2-acetylthiazole (B1664039) as a key precursor. The thiazole (B1198619) ring itself can be disconnected via the principles of the Hantzsch thiazole synthesis, leading to simpler, commercially available starting materials such as a thioamide (e.g., thioacetamide) and an α-haloketone (e.g., 3-bromo-2-oxopropanal or a related derivative).
Based on this analysis, the key precursors for the synthesis of this compound are:
A suitable α-halocarbonyl compound
Hexylamine
Reducing agents
The general retrosynthetic scheme is depicted below:
Figure 1: Retrosynthetic Analysis of this compound
Detailed Synthetic Routes for the Core this compound Scaffold
The forward synthesis of this compound can be accomplished through a sequence of reactions involving the formation of the thiazole moiety, introduction of the ethylamine (B1201723) side chain, and finally, alkylation with the hexyl group.
The Hantzsch thiazole synthesis is a classical and widely used method for the formation of the thiazole ring. derpharmachemica.com This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of the 2-acetylthiazole precursor, one potential route involves the reaction of thioacetamide with a suitable 3-halo-2-oxopropanal derivative.
A common precursor for 2-substituted thiazoles is 2-aminothiazole, which can be synthesized by reacting monochloroacetaldehyde with thiourea. google.com However, for the direct synthesis of 2-acetylthiazole, a more direct approach is often preferred. The formation pathways of 2-acetylthiazole have been studied in the context of the Maillard reaction, involving the reaction of d-glucose (B1605176) and l-cysteine, which can produce intermediates like glyoxal (B1671930) and methylglyoxal (B44143) that react with H₂S and NH₃. nih.gov For a laboratory-scale synthesis, a more controlled approach is necessary.
One plausible synthetic route to 2-acetylthiazole involves the reaction of thioacetamide with 3-bromo-2-oxobutanal. The general reaction is as follows:
Scheme 1: Synthesis of 2-Acetylthiazole via Hantzsch Thiazole Synthesis
The ethylamine side chain can be introduced at the 2-position of the thiazole ring starting from 2-acetylthiazole. A common and effective method for this transformation is reductive amination. organic-chemistry.orgjocpr.com This process involves the reaction of the ketone (2-acetylthiazole) with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt, in the presence of a reducing agent to form the primary amine, 1-(1,3-thiazol-2-yl)ethanamine.
Alternatively, the ketone can be converted to an oxime followed by reduction. The 2-acetylthiazole is first reacted with hydroxylamine (B1172632) to form the corresponding ketoxime. Subsequent reduction of the oxime, for instance with lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, yields the desired primary amine.
Scheme 2: Synthesis of 1-(1,3-Thiazol-2-yl)ethanamine Route A: Reductive Amination
Route B: Oxime Reduction
The final step in the synthesis is the introduction of the hexyl group to form the secondary amine. This can be achieved through two primary strategies:
Direct N-Alkylation: The primary amine, 1-(1,3-thiazol-2-yl)ethanamine, can be reacted with a hexyl halide, such as 1-bromohexane (B126081) or 1-iodohexane, in the presence of a base to neutralize the hydrogen halide formed during the reaction. Over-alkylation to form a tertiary amine can be a side reaction, which can be minimized by controlling the stoichiometry of the reactants.
Scheme 3: Direct N-Alkylation
Reductive Amination: A more controlled method for the synthesis of the secondary amine is a second reductive amination reaction. organic-chemistry.org In this approach, 2-acetylthiazole is directly reacted with hexylamine in the presence of a suitable reducing agent. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a mild and selective reagent often used for this purpose. harvard.edu This one-pot procedure can be highly efficient and often provides better yields with fewer side products compared to direct alkylation.
Scheme 4: Reductive Amination with Hexylamine
Stereo- and Enantioselective Synthesis Approaches for this compound Isomers
The target molecule contains a chiral center at the carbon atom of the ethylamine side chain. Therefore, the synthesis can be adapted to produce specific stereoisomers. Enantioselective synthesis can be achieved through several strategies:
Asymmetric Reduction of an Intermediate: The prochiral ketone, 2-acetylthiazole, can be reduced to a chiral alcohol using a chiral reducing agent (e.g., a CBS catalyst or a chiral borane). The resulting chiral alcohol can then be converted to the amine with retention or inversion of configuration, for example, via a Mitsunobu reaction with a nitrogen nucleophile followed by deprotection.
Enantioselective Reductive Amination: Chiral catalysts can be employed in the reductive amination of 2-acetylthiazole with hexylamine to directly produce one enantiomer of the final product in excess.
Resolution of Racemic Mixtures: The racemic 1-(1,3-thiazol-2-yl)ethanamine can be resolved into its constituent enantiomers using a chiral resolving agent, such as tartaric acid or a chiral acid chloride, to form diastereomeric salts that can be separated by crystallization. The enantiomerically pure amine can then be alkylated with a hexyl group.
Biocatalytic Approaches: Imine reductases (IREDs) have shown great potential for the asymmetric synthesis of chiral amines via reductive amination. nih.gov An appropriate IRED could be used to catalyze the reaction between 2-acetylthiazole and hexylamine to yield the desired chiral secondary amine.
An efficient approach for the parallel solid-phase synthesis of chiral polyaminothiazoles has been reported, which employs Hantzsch's thiazole synthesis with resin-bound chiral polyamines. nih.gov This methodology could potentially be adapted for the synthesis of chiral this compound.
Optimization of Reaction Conditions and Yields in this compound Synthesis
Table 1: Optimization Parameters for Key Synthetic Steps
| Synthetic Step | Parameter to Optimize | Conditions and Reagents | Expected Outcome | References |
| Hantzsch Thiazole Synthesis | Solvent, Temperature, Catalyst | Microwave irradiation, various solvents (e.g., methanol, ethanol), use of catalysts like silica-supported tungstosilisic acid. nih.govmdpi.com | Increased reaction rates, higher yields, and potentially greener reaction conditions. | nih.govmdpi.com |
| Reductive Amination (Primary Amine) | Reducing Agent, pH | NaBH₃CN, NaBH(OAc)₃, H₂/Pd-C, controlling pH to favor imine formation. | High selectivity for the primary amine, minimizing side reactions. | organic-chemistry.orgharvard.edu |
| N-Alkylation | Base, Solvent, Temperature | K₂CO₃, Cs₂CO₃, Et₃N in solvents like DMF, acetonitrile (B52724) at various temperatures. | Minimized over-alkylation and improved reaction times. | |
| Reductive Amination (Secondary Amine) | Reducing Agent, Solvent | NaBH(OAc)₃ is often preferred for its mildness and selectivity in solvents like dichloroethane or THF. harvard.edu | High yield of the desired secondary amine with minimal byproducts. | harvard.edu |
Microwave-assisted Hantzsch thiazole synthesis has been shown to significantly reduce reaction times and improve yields compared to conventional heating. nih.gov For the reductive amination steps, the choice of reducing agent is crucial. Sodium triacetoxyborohydride is often advantageous as it is mild and can be used in a one-pot procedure. harvard.edu The optimization of these conditions is essential for developing an efficient and scalable synthesis of this compound.
Exploration of Green Chemistry Principles in the Synthesis of this compound
Traditional synthetic routes for thiazole derivatives often involve hazardous reagents, harsh reaction conditions, and the generation of significant chemical waste. researchgate.net In response, green chemistry principles are increasingly being applied to develop more environmentally benign and efficient synthetic protocols. bepls.combohrium.com These approaches prioritize the use of renewable starting materials, non-toxic catalysts, milder reaction conditions, and aim to minimize waste. researchgate.net
Key green synthetic techniques applicable to the synthesis of thiazole derivatives, including this compound, include microwave irradiation, ultrasound-assisted synthesis, the use of green solvents, and the development of recyclable catalysts. researchgate.netbepls.com For instance, the classic Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide, can be adapted to be more eco-friendly. derpharmachemica.com
A potential green synthesis for this compound could involve the reductive amination of 1-(1,3-thiazol-2-yl)ethan-1-one with hexylamine. This key thiazole intermediate can itself be synthesized using green methods. For example, the reaction of a suitable α-haloketone with thioacetamide could be performed under microwave irradiation in a green solvent like polyethylene (B3416737) glycol (PEG-400) or water, which can significantly reduce reaction times and improve yields. bepls.com The use of reusable, solid-supported catalysts can also simplify purification processes and reduce waste. mdpi.com
Table 1: Green Chemistry Approaches in Thiazole Synthesis
| Green Chemistry Principle | Application in Thiazole Synthesis | Potential Advantages |
|---|---|---|
| Alternative Energy Sources | Microwave irradiation, Ultrasonic irradiation bepls.commdpi.com | Reduced reaction times, increased yields, enhanced reaction rates. |
| Green Solvents | Use of water, ethanol, or polyethylene glycol (PEG-400). researchgate.netbepls.com | Reduced toxicity and environmental impact, potential for solvent recycling. |
| Catalysis | Use of recyclable catalysts (e.g., silica-supported acids, biocatalysts). bepls.commdpi.com | Catalyst reusability, simplified product purification, reduced waste. |
| Multi-component Reactions | One-pot synthesis of thiazoles from multiple starting materials. nih.gov | Increased efficiency, reduced number of synthetic steps and purification stages. |
Chemical Derivatization Strategies for this compound Analogues
Chemical derivatization is a critical strategy in drug discovery for creating analogues of a lead compound to explore structure-activity relationships (SAR) and optimize pharmacological profiles. ijnrd.org For this compound, derivatization can be targeted at three main positions: the thiazole ring, the alkyl (hexyl) chain, and the amine nitrogen.
The thiazole ring is a versatile scaffold that can be functionalized at its carbon positions (C4 and C5). ijnrd.org The reactivity of the thiazole ring is influenced by the substituents present. ias.ac.in Electrophilic substitution reactions are common methods for introducing new functional groups. pharmaguideline.com
Position C5: This position is generally the most susceptible to electrophilic attack, particularly when position C2 is unsubstituted or contains an electron-donating group. ias.ac.inpharmaguideline.com Reactions such as halogenation (e.g., with N-bromosuccinimide), nitration, and sulfonation can introduce substituents at C5. ias.ac.in
Position C4: Modification at the C4 position is also feasible, often starting from a pre-functionalized precursor in a Hantzsch synthesis or through metal-catalyzed cross-coupling reactions on a halogenated thiazole. derpharmachemica.com
These modifications allow for the introduction of a wide array of substituents, such as aryl groups, halogens, nitro groups, and amino groups, which can significantly alter the molecule's properties. nih.gov
Table 2: Potential Modifications to the Thiazole Ring
| Position | Reaction Type | Reagents | Potential Substituents Introduced |
|---|---|---|---|
| C5 | Electrophilic Halogenation | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) | Bromo (-Br), Chloro (-Cl) |
| C5 | Nitration | HNO₃/H₂SO₄ | Nitro (-NO₂) |
| C5 | Sulfonation | Fuming H₂SO₄ | Sulfonic acid (-SO₃H) |
This approach allows for the introduction of a diverse range of alkyl and cycloalkyl groups.
Table 3: Examples of Variations in the Alkyl Chain
| Alkyl Group Variation | Corresponding Primary Amine Reactant |
|---|---|
| Shorter Chain | Propylamine, Butylamine |
| Longer Chain | Octylamine, Dodecylamine |
| Branched Chain | Isobutylamine, tert-Butylamine |
| Cyclic | Cyclohexylamine, Cyclopentylamine |
The secondary amine in this compound is a key functional group that can be readily derivatized. uomustansiriyah.edu.iq Common derivatization strategies include N-alkylation and N-acylation.
N-Alkylation: Reaction with alkyl halides can convert the secondary amine into a tertiary amine. libretexts.orgpressbooks.pub This modification increases the steric bulk around the nitrogen and removes the hydrogen bond donor capability. The reaction of tertiary amines with alkyl halides can further yield quaternary ammonium salts. pressbooks.pub
N-Acylation: Treatment with acid chlorides or acid anhydrides results in the formation of amides. uomustansiriyah.edu.iq This transformation changes the basicity of the nitrogen and introduces a carbonyl group, which can act as a hydrogen bond acceptor.
These derivatizations provide a means to systematically probe the electronic and steric requirements of potential binding sites.
Table 4: Potential Substitutions on the Amine Nitrogen
| Reaction Type | Reagents | Functional Group Formed | Resulting Structure |
|---|---|---|---|
| N-Alkylation | Methyl iodide (CH₃I) | Tertiary Amine | -N(CH₃)(Hexyl) |
| N-Alkylation | Ethyl bromide (CH₃CH₂Br) | Tertiary Amine | -N(CH₂CH₃)(Hexyl) |
| N-Acylation | Acetyl chloride (CH₃COCl) | Amide | -N(COCH₃)(Hexyl) |
Molecular Interactions and Target Engagement Studies of Hexyl 1 1,3 Thiazol 2 Yl Ethyl Amine
In Vitro Biochemical Assay Design for Evaluating Biological Activity Profiles
To determine the biological activity of Hexyl[1-(1,3-thiazol-2-yl)ethyl]amine, a primary step involves the design and implementation of in vitro biochemical assays. These assays are crucial for screening the compound against a panel of potential biological targets and for quantifying its inhibitory or modulatory effects. Given that thiazole (B1198619) derivatives have been shown to target a wide range of proteins, including enzymes like kinases and polymerases, a rational approach to assay design is necessary. nih.govnih.gov
The initial phase would involve high-throughput screening (HTS) against a diverse library of purified enzymes and receptors to identify potential "hits." For instance, based on the known activities of similar thiazole-containing compounds, a panel of assays could be designed to evaluate the effect of this compound on various protein kinases, which are often implicated in cancer and inflammatory diseases. acs.orgresearchgate.net
A typical biochemical assay to assess kinase inhibition would measure the transfer of a phosphate (B84403) group from ATP to a substrate peptide. The activity of the compound is quantified by determining its IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity. Various detection methods can be employed, such as fluorescence, luminescence, or radioactivity, depending on the assay format.
For illustrative purposes, the following table presents hypothetical data from a preliminary in vitro screening of this compound against a selection of protein kinases.
| Target Enzyme | Assay Principle | This compound IC50 (µM) |
|---|---|---|
| Cyclin-Dependent Kinase 2 (CDK2) | Fluorescence Resonance Energy Transfer (FRET) | 5.2 |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Luminescence-based Kinase Assay | 12.8 |
| B-Raf Kinase | Radioactive Filter Binding Assay | > 50 |
| p38 Mitogen-Activated Protein Kinase | Enzyme-Linked Immunosorbent Assay (ELISA) | 8.9 |
Ligand-Based Approaches for Identifying Potential Molecular Targets
In the absence of a known biological target, ligand-based drug design approaches can be employed to identify potential molecular targets for this compound. These methods utilize the structural information of the compound to infer potential binding partners.
One common technique is pharmacophore modeling . A pharmacophore model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific target. By generating a pharmacophore model for this compound, it is possible to screen virtual databases of known protein structures to identify those with binding sites that complement the pharmacophore.
Another approach is similarity searching , where databases of compounds with known biological activities are searched for molecules that are structurally similar to this compound. This can provide clues about the potential biological targets of the query molecule. For instance, identifying known kinase inhibitors with a similar thiazole-amine scaffold could suggest that this compound may also target kinases.
Quantitative Structure-Activity Relationship (QSAR) studies can also be performed if a series of analogous compounds with varying biological activities are available. QSAR models correlate the chemical structures of compounds with their biological activities, which can help in predicting the activity of new compounds and in identifying the key structural features responsible for their effects.
Biophysical Techniques for Characterizing Binding Affinity and Kinetics
Once a potential molecular target has been identified through biochemical screening or ligand-based approaches, biophysical techniques are employed to characterize the direct binding interaction between this compound and the target protein. These methods provide quantitative data on binding affinity, kinetics, and thermodynamics.
Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor molecular interactions in real-time. springernature.comnih.gov In a typical SPR experiment, the target protein is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. The binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. reichertspr.comresearchgate.net
This technique allows for the determination of the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.
The following table provides a hypothetical example of SPR data for the interaction of this compound with a putative target protein.
| Analyte | Ligand | ka (1/Ms) | kd (1/s) | KD (µM) |
|---|---|---|---|---|
| This compound | Target Protein X | 1.5 x 104 | 3.0 x 10-3 | 0.2 |
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with a binding event. wikipedia.orgfrontiersin.org In an ITC experiment, a solution of this compound is titrated into a solution containing the target protein. The heat released or absorbed upon binding is measured, allowing for the determination of the binding affinity (KD), stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. utwente.nl
This thermodynamic information provides a complete picture of the binding interaction and the forces driving it. For example, a negative enthalpy change suggests that the binding is driven by favorable enthalpic interactions such as hydrogen bonding and van der Waals forces.
A hypothetical ITC data set for the interaction of this compound with a target protein is presented below.
| Parameter | Value |
|---|---|
| Stoichiometry (n) | 1.05 |
| Binding Affinity (KD) (µM) | 0.25 |
| Enthalpy Change (ΔH) (kcal/mol) | -8.5 |
| Entropy Change (TΔS) (kcal/mol) | -0.5 |
Fluorescence spectroscopy is another versatile technique for studying ligand-target interactions. nih.gov This method can be used to monitor changes in the intrinsic fluorescence of a protein upon ligand binding. Many proteins contain fluorescent amino acid residues, such as tryptophan, whose fluorescence properties are sensitive to their local environment. researchgate.net The binding of a ligand like this compound to a protein can cause a change in the protein's conformation, leading to a quenching or enhancement of the intrinsic tryptophan fluorescence. nih.gov
By titrating the protein with increasing concentrations of the compound and monitoring the change in fluorescence intensity, the binding affinity can be determined. Alternatively, if the compound itself is fluorescent, its fluorescence properties can be monitored upon binding to the target protein. Fluorescence polarization is another application where the binding of a small fluorescently labeled ligand to a larger protein results in a slower tumbling rate and an increase in fluorescence polarization, which can be used to determine binding affinity. nih.govspringernature.com
Mechanistic Investigations of this compound Binding and Action at a Molecular Level
To gain a deeper understanding of how this compound binds to its target and exerts its biological effect, mechanistic studies at the molecular level are essential.
Site-directed mutagenesis can be employed to identify the key amino acid residues in the target protein that are involved in the binding interaction. By systematically mutating residues in the putative binding site and then measuring the binding affinity of the compound to the mutant proteins, the critical residues for binding can be identified.
Computational docking studies can provide a theoretical model of how this compound binds to its target protein. nih.govjpionline.org These in silico methods place the ligand into the binding site of the protein and predict the most favorable binding pose and interactions. This can help to visualize the binding mode and guide the design of more potent analogs.
X-ray crystallography or cryo-electron microscopy (cryo-EM) can provide high-resolution structural information of the compound bound to its target protein. These techniques can reveal the precise atomic-level interactions between the ligand and the protein, providing invaluable information for understanding the mechanism of action and for structure-based drug design.
Based on a comprehensive search of available scientific literature, there is no specific research data published on the chemical compound “this compound.” Consequently, it is not possible to provide an article with detailed research findings, data tables, and specific molecular interaction studies as requested in the outline.
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Proteomic and Metabolomic Profiling in Response to this compound Exposure (In Vitro Systems)
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Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis of Hexyl 1 1,3 Thiazol 2 Yl Ethyl Amine Analogues
Rational Design Principles for Hexyl[1-(1,3-thiazol-2-yl)ethyl]amine Analogues
The rational design of analogues of this compound is founded on the principle of leveraging the thiazole (B1198619) nucleus as a privileged scaffold. researchgate.netnih.gov This approach involves the strategic modification of its three primary components: the thiazole ring, the ethylamine (B1201723) linker, and the terminal hexyl group. The goal is to optimize interactions with a specific biological target and improve pharmacokinetic properties.
Design principles focus on:
Target Interaction Enhancement: Modifications are aimed at maximizing binding affinity and selectivity. This can be achieved by introducing functional groups that can form additional hydrogen bonds, electrostatic interactions, or hydrophobic contacts with the target protein.
Pharmacokinetic Optimization: The physicochemical properties of the analogues, such as lipophilicity, solubility, and metabolic stability, are fine-tuned. For example, altering the alkyl chain length can modulate the molecule's ability to cross cell membranes.
Bioisosteric Replacement: Parts of the molecule can be replaced with other chemical groups (bioisosteres) that retain similar biological activity but may improve other properties, such as reducing toxicity or improving metabolic stability. The thiazole ring itself can serve as a bioisostere for other aromatic or heteroaromatic systems. nih.gov
Systematic Modifications of the Thiazole Ring, Alkyl Chain, and Amine Moiety
Thiazole Ring Modifications: The thiazole ring can be substituted at its C4 and C5 positions. Introducing small alkyl groups, halogens, or aryl moieties can significantly impact electronic distribution and steric profile, thereby influencing target binding. For example, adding an electron-withdrawing group could alter the hydrogen-bonding capacity of the ring's nitrogen atom. nih.gov
Alkyl Chain Modifications: The hexyl group attached to the amine is a significant contributor to the molecule's lipophilicity. Its length, branching, and cyclization can be varied. Shortening or lengthening the chain affects how well the molecule fits into hydrophobic pockets of a target protein.
Amine Moiety Modifications: The secondary amine is a key site for hydrogen bonding and can be protonated at physiological pH, allowing for ionic interactions. Modifications could include conversion to a tertiary amine or substitution with amides or other functional groups to probe the importance of its basicity and hydrogen-donating ability.
The following table illustrates hypothetical modifications and their potential impact on biological activity.
| Modification Site | Analogue Structure Modification | Rationale | Predicted Impact on Activity |
| Thiazole Ring | Addition of a methyl group at C4 | Probes for steric tolerance and hydrophobic interactions near the ring. | May increase or decrease activity depending on target topology. |
| Thiazole Ring | Replacement of thiazole with benzothiazole | Increases aromatic surface area and lipophilicity. | Potential for enhanced π-stacking interactions, possibly increasing affinity. |
| Alkyl Chain | Replacement of hexyl with a butyl group | Decreases lipophilicity and size. | Activity may decrease if the hydrophobic pocket is large. |
| Alkyl Chain | Replacement of hexyl with a cyclohexyl group | Introduces conformational rigidity and alters shape. | May improve binding by reducing entropic penalty upon binding. |
| Amine Moiety | Methylation to form a tertiary amine | Removes hydrogen bond donor capability, increases steric bulk. | Likely to decrease activity if hydrogen donation is critical for binding. |
Impact of Stereochemistry on In Vitro Biological Interactions and Target Recognition
The structure of this compound features a chiral center at the carbon atom adjacent to the thiazole ring and the amine group. This results in the existence of two enantiomers, (R)-Hexyl[1-(1,3-thiazol-2-yl)ethyl]amine and (S)-Hexyl[1-(1,3-thiazol-2-yl)ethyl]amine. The three-dimensional arrangement of the substituents (thiazole ring, methyl group, hydrogen atom, and the amino-hexyl group) around this stereocenter is critical for molecular recognition.
Biological targets, such as enzymes and receptors, are themselves chiral. Consequently, they often exhibit stereospecificity, meaning they will interact differently with each enantiomer. One enantiomer (the eutomer) may bind with high affinity and elicit the desired biological response, while the other (the distomer) may have significantly lower affinity or even interact with a different target, potentially leading to off-target effects. Therefore, the synthesis and biological evaluation of individual enantiomers are essential to determine which stereoisomer is responsible for the desired activity and to develop a more selective therapeutic agent.
Elucidation of Key Pharmacophores and Ligand Efficiency in this compound Derivatives
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For the this compound scaffold, the key pharmacophoric features can be defined as:
Aromatic/Heterocyclic Ring: The thiazole ring, which can participate in π-stacking or other aromatic interactions and may feature hydrogen bond acceptors. nih.gov
Hydrogen Bond Donor/Positive Ionizable Center: The secondary amine, which can donate a hydrogen bond and/or carry a positive charge at physiological pH to form salt bridges.
Hydrophobic Group: The hexyl chain, which is crucial for binding to hydrophobic regions of the target.
Stereocenter: The specific 3D arrangement of these features, which dictates the correct orientation for optimal binding.
Ligand efficiency (LE) is a metric used to compare compounds by normalizing binding affinity for the size of the molecule (typically by the number of heavy atoms). It helps in identifying small, efficient fragments that can be built upon during lead optimization. For analogues of this compound, calculating LE would guide the selection of modifications that provide the greatest improvement in binding energy per added atom, leading to more drug-like candidates.
Contributions of Specific Substructures to Molecular Recognition and Binding Specificity
Each substructure of this compound plays a distinct role in the molecule's interaction with its biological target.
The Thiazole Ring: This moiety often acts as an anchor, providing key interactions within the binding site. The nitrogen and sulfur atoms can influence the electronic properties and act as hydrogen bond acceptors. The aromatic nature of the ring allows for potential π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the target protein.
The Ethylamine Linker: This component provides the correct spacing and orientation between the thiazole ring and the hydrophobic hexyl group. The methyl group on the linker is crucial for establishing the stereochemistry that dictates binding specificity.
The Amine Group: As a primary interaction point, the protonated amine can form a strong ionic bond (salt bridge) with negatively charged residues such as aspartate or glutamate. It also serves as a critical hydrogen bond donor.
The Hexyl Chain: This lipophilic tail is essential for establishing van der Waals forces and hydrophobic interactions, typically by occupying a deep, non-polar pocket within the binding site. The length and conformation of this chain are critical determinants of binding affinity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology of this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. imist.maresearchgate.net For analogues of this compound, a QSAR model can be developed to predict the activity of newly designed compounds, thereby prioritizing synthesis and testing efforts. laccei.org
The process involves several steps:
Data Set Generation: A series of analogues is synthesized, and their biological activity (e.g., IC₅₀) is measured under uniform conditions.
Descriptor Calculation: For each analogue, a set of molecular descriptors is calculated. These can include physicochemical properties (e.g., LogP, molecular weight), electronic descriptors (e.g., partial charges), and topological descriptors (e.g., molecular connectivity indices). imist.ma
Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build an equation that links the descriptors to the biological activity. imist.malaccei.org
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. researchgate.net
A hypothetical QSAR data table for a set of analogues is presented below.
| Compound | Modification | LogP (Descriptor 1) | Molecular Weight (Descriptor 2) | Observed pIC₅₀ | Predicted pIC₅₀ (from model) |
| 1 | Parent (Hexyl) | 3.5 | 240.4 | 6.5 | 6.4 |
| 2 | Butyl chain | 2.5 | 212.4 | 5.8 | 5.9 |
| 3 | Octyl chain | 4.5 | 268.5 | 6.2 | 6.1 |
| 4 | 4-Cl-Thiazole | 4.0 | 274.9 | 7.1 | 7.0 |
| 5 | Tertiary Amine | 3.7 | 254.4 | 5.5 | 5.6 |
Such models can reveal that properties like hydrophobicity (LogP) and the presence of specific electronic features are key drivers of activity, providing valuable insights for the design of future generations of more effective compounds.
Computational Chemistry and Molecular Modeling of Hexyl 1 1,3 Thiazol 2 Yl Ethyl Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to understand the electronic structure and predict the reactivity of Hexyl[1-(1,3-thiazol-2-yl)ethyl]amine. nih.govresearchgate.net These calculations can determine various molecular properties.
Key Predicted Properties:
Molecular Geometry: Optimization of the 3D structure to its lowest energy conformation.
Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. nih.gov
Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface helps identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), which are crucial for intermolecular interactions.
Reactivity Descriptors: Parameters such as electronegativity, hardness, and softness can be calculated to predict how the molecule will behave in chemical reactions.
Table 5.1: Hypothetical Quantum Chemical Properties of this compound (Note: This data is illustrative and not based on actual calculations for the specific compound.)
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the ability to donate electrons. |
| LUMO Energy | -1.2 eV | Indicates the ability to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity. |
| Dipole Moment | 2.1 Debye | Measures the overall polarity of the molecule. |
Molecular Docking Simulations for Ligand-Target Interaction Prediction and Binding Mode Analysis
Molecular docking is a computational technique used to predict the preferred orientation of a ligand (this compound) when bound to a specific protein target. mdpi.comnih.gov This method is fundamental in drug discovery for predicting binding affinity and understanding the molecular basis of interaction. researchgate.netnih.gov
The process involves:
Preparation: Obtaining or generating 3D structures of both the ligand and the target protein.
Docking: A scoring function is used to evaluate numerous possible binding poses of the ligand within the protein's active site.
Analysis: The results are analyzed to identify the most stable binding mode, characterized by the lowest binding energy. The specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are examined. nih.govresearchgate.net
Table 5.2: Illustrative Molecular Docking Results against a Hypothetical Kinase Target (Note: This data is for demonstration purposes only.)
| Parameter | Value | Details |
| Binding Affinity | -8.5 kcal/mol | A lower value indicates a stronger predicted binding. |
| Hydrogen Bonds | 2 | Interactions with amino acid residues GLU-121 and ASP-215. |
| Hydrophobic Interactions | 5 | Interactions with LEU-88, VAL-95, ALA-110, PHE-208, ILE-212. |
| Key Residue Interaction | Thiazole (B1198619) Ring | Forms a π-π stacking interaction with PHE-208. |
Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics
Molecular Dynamics (MD) simulations provide detailed information about the dynamic behavior of molecules over time. researchgate.netnih.gov For this compound, MD simulations can be used to study its conformational flexibility in solution and the stability of its complex with a protein target. nih.govresearchgate.net
By simulating the motions of atoms and molecules, MD can reveal:
Conformational Changes: How the shape of the ligand and protein changes over time.
Binding Stability: The stability of the ligand-protein complex, often assessed by calculating the root-mean-square deviation (RMSD) of the atomic positions.
Binding Kinetics: Estimation of the rates of association (kon) and dissociation (koff) of the ligand from the target.
Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) for Binding Affinity Prediction
Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are rigorous computational methods used to calculate the relative binding affinities of a series of ligands to a target protein. These methods are computationally intensive but provide more accurate predictions than standard docking scores.
The core principle involves simulating a non-physical pathway that "transforms" one molecule into another. By calculating the free energy change associated with this transformation in both the solvent and the protein's binding site, the difference in binding free energy (ΔΔG) can be determined with high accuracy.
Pharmacophore Modeling and Virtual Screening for Identifying Novel Scaffolds with Similar Recognition Properties
A pharmacophore model represents the essential 3D arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target. nih.gov For this compound, a pharmacophore model could be generated based on its predicted binding mode.
This model would typically include features such as:
Hydrogen bond donors and acceptors.
Hydrophobic centers.
Aromatic rings.
Positive and/or negative ionizable groups.
Once created, this pharmacophore model can be used as a 3D query to screen large chemical databases (virtual screening) to identify other, structurally diverse molecules that possess the same key features and are therefore likely to bind to the same target. nih.gov
Homology Modeling for Target Protein Structure Prediction Relevant to this compound
In cases where the experimental 3D structure of a protein target relevant to this compound is unknown, homology modeling can be used to build a predictive model. This technique relies on the principle that proteins with similar amino acid sequences adopt similar 3D structures.
The process involves:
Template Identification: Finding a protein with a known experimental structure (the template) that has a high degree of sequence similarity to the target protein.
Sequence Alignment: Aligning the amino acid sequence of the target with that of the template.
Model Building: Constructing the 3D model of the target protein based on the template's structure.
Model Refinement and Validation: Optimizing and evaluating the quality of the generated model.
The resulting homology model can then be used for subsequent computational studies, such as molecular docking and molecular dynamics simulations.
Advanced Spectroscopic and Structural Biology Techniques for Characterizing Hexyl 1 1,3 Thiazol 2 Yl Ethyl Amine Interactions
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Protein Interaction Mapping and Conformational Changes
Information is currently unavailable regarding the use of NMR spectroscopy to study the binding of Hexyl[1-(1,3-thiazol-2-yl)ethyl]amine to any protein target. A comprehensive analysis would require data from experiments such as Chemical Shift Perturbation (CSP) mapping, Saturation Transfer Difference (STD) NMR, or Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) to identify the binding interface and determine the affinity of the interaction. Furthermore, there are no published studies on conformational changes in either the ligand or a target protein upon binding, which could be elucidated by techniques like Nuclear Overhauser Effect Spectroscopy (NOESY).
X-ray Crystallography of this compound-Target Complexes
There are no publicly accessible crystal structures of this compound in complex with any biological target. To provide a detailed analysis, crystallographic data, including the protein data bank (PDB) accession code, resolution of the structure, and a description of the binding pocket and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), would be essential.
Cryo-Electron Microscopy (Cryo-EM) for Large Complex Structure Determination with this compound
No Cryo-EM studies involving this compound have been reported. This technique is typically applied to large protein complexes or membrane proteins. An analysis would necessitate published research detailing the structure of such a complex in the presence of the compound, including the resolution and a description of the binding site.
Circular Dichroism (CD) Spectroscopy for Probing Conformational Changes in Target Proteins upon this compound Binding
There is no available literature that utilizes circular dichroism spectroscopy to investigate conformational changes in a protein upon the binding of this compound. Such a study would involve the acquisition of CD spectra of the target protein in the absence and presence of the compound. Analysis of these spectra would reveal changes in the protein's secondary structure content (alpha-helix, beta-sheet, random coil), providing insights into the structural consequences of binding.
Mass Spectrometry-Based Approaches for Interaction Mapping and Stoichiometry Determination
No mass spectrometry-based studies have been published that focus on the interaction of this compound with proteins. To elaborate on this topic, data from techniques such as native mass spectrometry to determine the stoichiometry of the complex, or hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map the interaction footprint, would be required.
Future Perspectives and Unexplored Research Avenues for Hexyl 1 1,3 Thiazol 2 Yl Ethyl Amine Research
Development of Novel Synthetic Methodologies for Enhanced Scalability and Efficiency
The synthesis of thiazole (B1198619) derivatives has traditionally been dominated by methods like the Hantzsch synthesis, which involves the condensation of α-haloketones with thioamides. nih.govjpionline.org While effective, these methods can have limitations regarding substrate scope, reaction conditions, and scalability. Future research should focus on developing more modern, efficient, and scalable synthetic routes to Hexyl[1-(1,3-thiazol-2-yl)ethyl]amine and a library of its analogs.
Promising methodologies include:
Multicomponent Reactions (MCRs): MCRs offer significant advantages in efficiency by combining three or more reactants in a single step, which can reduce waste and simplify procedures. nih.gov
Flow Chemistry: Continuous flow synthesis can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processing.
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for the synthesis of heterocyclic compounds. nih.gov
Green Chemistry Approaches: The use of eco-friendly catalysts, such as biopolymers, and greener solvents like hexafluoroisopropanol, can minimize the environmental impact of the synthesis. nih.govnih.gov Developing such protocols would be a significant advancement. researchgate.net
| Methodology | Key Advantages | Potential Challenges | Relevance to Scalability |
|---|---|---|---|
| Traditional (e.g., Hantzsch) | Well-established, reliable for many scaffolds. jpionline.org | Harsh conditions, multi-step processes, potential for low yields. | Moderate; can be difficult to scale efficiently. |
| Multicomponent Reactions (MCRs) | High atom economy, reduced steps, operational simplicity. nih.gov | Requires significant optimization for new scaffolds. | High; simplifies production workflow. |
| Flow Chemistry | Excellent process control, enhanced safety, high throughput. | Requires specialized equipment and process development. | Very High; ideal for industrial-scale production. |
| Green Synthesis | Reduced environmental impact, use of recyclable catalysts. researchgate.netnih.gov | Catalyst efficiency and stability may need optimization. | High; aligns with sustainable manufacturing goals. |
Identification of Additional Unexplored Biological Targets and Pathways
The broad therapeutic potential of the thiazole class suggests that this compound may interact with a variety of biological targets. ontosight.ai While many thiazole derivatives have been explored, the specific target profile of this compound remains unknown. A systematic investigation is warranted to uncover its mechanism of action and potential therapeutic applications.
Future research should involve screening against diverse target families known to be modulated by thiazole-containing molecules:
Protein Kinases: Many thiazoles act as kinase inhibitors, a crucial target class in oncology. nih.gov Screening against a panel of kinases (e.g., EGFR, VEGFR-2, PI3K/mTOR) could reveal anticancer potential. frontiersin.orgnih.gov
Tubulin: Some thiazole derivatives function as tubulin polymerization inhibitors, disrupting the cytoskeleton and inducing cell cycle arrest, another important anticancer strategy. nih.gov
Microbial Enzymes: Given the known antibacterial and antifungal properties of thiazoles, screening against essential microbial enzymes (e.g., those involved in cell wall synthesis or DNA replication) is a logical step. nih.gov
G-Protein Coupled Receptors (GPCRs) and Ion Channels: These membrane proteins are key drug targets for a vast range of diseases, and their modulation by novel heterocyclic compounds is an area of active research.
| Target Class | Rationale for Investigation | Example Screening Assays |
|---|---|---|
| Protein Kinases | Thiazole is a common scaffold in kinase inhibitors for cancer therapy. nih.govnih.gov | Enzymatic activity assays (e.g., TR-FRET), cellular phosphorylation assays. |
| Microtubules | Disruption of tubulin dynamics is a validated anticancer mechanism for thiazoles. nih.gov | In vitro tubulin polymerization assays, immunofluorescence of cellular microtubules. |
| Microbial Enzymes | Thiazoles are present in many antimicrobial agents. fabad.org.tr | Minimum Inhibitory Concentration (MIC) assays, specific enzyme inhibition assays. |
| Proteases | Many diseases involve dysregulated protease activity; thiazoles can act as inhibitors. | Fluorogenic substrate cleavage assays. |
Integration with Systems Biology Approaches for Network-Level Understanding of Molecular Interactions
Modern drug discovery is moving beyond the "one molecule, one target" paradigm towards a more holistic, systems-level understanding of a compound's effects. Systems biology provides the tools to map the complex network of interactions that a small molecule like this compound may have within a cell.
Future research should leverage "-omics" technologies to build a comprehensive picture of the compound's activity:
Transcriptomics (RNA-Seq): To identify changes in gene expression profiles following treatment, revealing affected pathways.
Proteomics (Mass Spectrometry): To identify changes in protein abundance or post-translational modifications, which can help pinpoint the compound's direct and indirect targets.
Metabolomics: To analyze changes in cellular metabolite levels, providing insight into the compound's impact on metabolic pathways.
Computational Modeling: Integrating this multi-omics data with molecular docking simulations can help predict binding modes and build network models of the drug's mechanism of action, elucidating both on-target and potential off-target effects. nih.govresearchgate.net
Exploration of Targeted Delivery Mechanisms at a Conceptual Level (Excluding Clinical Application)
A significant challenge for small molecule therapeutics is achieving sufficient concentration at the site of action while minimizing systemic toxicity. nih.gov Exploring conceptual targeted delivery systems could enhance the therapeutic potential of this compound by improving its pharmacokinetic profile.
Conceptual delivery platforms for future investigation include:
Nanoparticle Encapsulation: Loading the compound into polymer-based or lipid-based nanoparticles could improve its solubility, prolong its circulation time, and allow for passive targeting to tissues with leaky vasculature. nih.gov
Conjugation to Targeting Ligands: Attaching the molecule to a ligand (e.g., a peptide or antibody fragment) that binds to a specific cell surface receptor could enable active targeting to desired cell populations. nih.gov
Stimuli-Responsive Systems: Designing carriers that release the compound only in response to specific microenvironmental triggers (e.g., changes in pH or enzyme concentration) could provide a higher degree of spatial and temporal control over its activity.
Co-delivery Systems: Formulating the compound alongside another therapeutic agent within a single nanocarrier could enable combination therapy with synergistic effects. rsc.org
| Delivery System | Underlying Principle | Potential Advantage |
|---|---|---|
| Polymeric Nanoparticles | Encapsulation of the small molecule within a polymer matrix. nih.gov | Improved solubility, controlled release, potential for passive targeting. |
| Liposomes | Encapsulation within a lipid bilayer vesicle. | Biocompatibility, ability to carry both hydrophilic and hydrophobic molecules. |
| Protein-Drug Conjugates | Covalent attachment to a protein or antibody that targets a specific cell type. nih.gov | High specificity and active targeting to diseased cells. |
| Natural Small Molecule Carriers | Self-assembly of natural compounds to form nanostructures for drug delivery. rsc.org | High biocompatibility and potential for intrinsic bioactivity. |
Challenges and Opportunities in the Academic Investigation of this compound and Its Derivatives
The academic investigation of a novel chemical entity like this compound presents both distinct challenges and significant opportunities.
Challenges:
Limited Existing Data: The lack of prior research necessitates foundational work, from optimizing synthesis to performing broad biological screening, before hypothesis-driven research can begin.
Resource Intensiveness: Synthesizing and screening a library of derivatives to establish a clear Structure-Activity Relationship (SAR) is a resource-intensive undertaking. researchgate.netnih.gov
Complexity of Biological Systems: Deconvoluting the precise mechanism of action and identifying specific targets can be a complex and lengthy process.
Opportunities:
Novelty and Intellectual Property: The unexplored nature of this compound provides a "blue sky" opportunity for discovering novel biological activities and generating new intellectual property.
Tool for Chemical Biology: The scaffold could serve as a starting point for developing new chemical tools to probe biological systems.
Interdisciplinary Collaboration: Research on this compound is inherently interdisciplinary, fostering collaborations between synthetic chemists, pharmacologists, cell biologists, and computational scientists.
Training and Education: The process of taking an unknown compound and systematically characterizing its properties provides an excellent training ground for students and postdoctoral researchers in the principles of drug discovery.
Potential for this compound as a Probe Molecule for Biological Studies
Beyond its potential as a therapeutic agent, the this compound scaffold could be adapted for use as a chemical probe to investigate biological processes. Thiazole-based structures are already used in the development of fluorescent probes for cellular imaging. researchgate.net
Future research could focus on modifying the structure to create valuable research tools:
Fluorescent Probes: By attaching a fluorophore to a non-critical position on the molecule, researchers could create a probe to visualize its cellular uptake, subcellular localization, and dynamic interactions in real-time using advanced microscopy techniques.
Affinity-Based Probes: Incorporating a photoreactive group and a reporter tag (like biotin) would create an affinity-based probe. Upon binding to its cellular target(s), the probe could be covalently cross-linked by UV light, allowing for the subsequent isolation, enrichment, and identification of its binding partners via mass spectrometry.
Target Engagement Probes: Developing a probe that provides a measurable signal (e.g., fluorescence) only when bound to its target could be invaluable for quantifying target engagement in a cellular context.
This approach would pivot the research from a purely therapeutic goal to one of fundamental biological discovery, using the molecule as a key to unlock new insights into cellular pathways and protein function.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing Hexyl[1-(1,3-thiazol-2-yl)ethyl]amine derivatives?
- Methodological Answer : The compound can be synthesized via multicomponent reactions involving aryl glyoxals, amines, and thiazole derivatives. For example, reacting aryl glyoxal (1.0 mmol) with a primary amine (1.0 mmol) and 2-aminobenzothiazole (1.0 mmol) in ethanol under reflux conditions yields thiazole-amine derivatives. Sodium acetate is often used as a base to facilitate condensation reactions . Purification typically involves recrystallization or column chromatography.
Q. How are this compound derivatives characterized spectroscopically?
- Methodological Answer : Characterization relies on NMR, NMR, and mass spectrometry. For example, NMR peaks for NH groups appear as broad singlets (~6.36–6.38 ppm), while aromatic protons in thiazole rings resonate at ~7.39–7.84 ppm. Mass spectra (e.g., ESI-MS) confirm molecular ions, and elemental analysis validates purity .
Q. What solvents and reaction conditions are optimal for synthesizing thiazol-2-yl-ethylamine derivatives?
- Methodological Answer : Ethanol or DMF/EtOH mixtures (3:2) are commonly used due to their polarity and ability to dissolve both organic and inorganic reactants. Reactions are typically conducted under reflux (70–80°C) for 2–7 hours, with sodium acetate as a base to deprotonate intermediates. Stirring at room temperature may suffice for milder reactions .
Advanced Research Questions
Q. How do electronic effects of substituents influence the synthesis of this compound analogs?
- Methodological Answer : Electron-withdrawing groups (EWGs) on aryl glyoxals (e.g., -NO, -CF) favor the formation of imidazo-thiazole derivatives (e.g., product 4 ), while electron-donating groups (EDGs) promote alternative pathways (e.g., product 5 ). This is attributed to stabilization of intermediates through resonance or inductive effects . Computational studies (e.g., DFT) can model charge distribution to predict regioselectivity .
Q. What strategies resolve contradictions in spectral data for structurally similar thiazol-2-yl-ethylamine derivatives?
- Methodological Answer : Discrepancies in NMR or mass spectra often arise from tautomerism or solvent effects. For example, NH protons may split into multiplets in DMSO-d due to hydrogen bonding. High-resolution mass spectrometry (HRMS) and X-ray crystallography (using SHELX programs) provide unambiguous structural confirmation .
Q. How can computational methods optimize reaction pathways for this compound synthesis?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/SDD) predict bond angles (e.g., C1-C2-C3 = 121.43°) and transition-state energies. Molecular dynamics simulations assess solvent effects, while docking studies evaluate biological activity. These methods reduce experimental trial-and-error .
Q. What are the challenges in crystallizing this compound derivatives, and how are they addressed?
- Methodological Answer : Poor crystal growth is common due to flexible alkyl chains. Slow evaporation from ethanol/water mixtures at 4°C enhances nucleation. SHELXL refinement handles twinning or disorder in crystals, and PLATON validates hydrogen-bonding networks .
Data Analysis & Experimental Design
Q. How to design experiments to probe the bioactivity of this compound derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies require systematic variation of substituents (e.g., halogens, alkyl chains). In vitro assays (e.g., antimicrobial or kinase inhibition) should follow OECD guidelines, with triplicate measurements to ensure reproducibility. LC-MS monitors metabolic stability .
Q. What statistical methods are appropriate for analyzing contradictory yield data in multicomponent reactions?
- Methodological Answer : Multivariate analysis (e.g., ANOVA) identifies significant factors (e.g., temperature, solvent). Design of Experiments (DoE) software (e.g., JMP) optimizes reaction parameters. Outliers in yield data are assessed via Grubbs’ test .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
